molecular formula C17H14F3N3O2 B5990703 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide

2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B5990703
M. Wt: 349.31 g/mol
InChI Key: SIWFBTIFPZXGBV-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c1-25-14-5-3-2-4-10(14)8-15(24)21-11-6-7-12-13(9-11)23-16(22-12)17(18,19)20/h2-7,9H,8H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWFBTIFPZXGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The methoxyphenyl group can be introduced via nucleophilic substitution reactions using 2-methoxyphenyl isocyanate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of chiral modified tartaric acid in an inert solvent for crystallization, as seen in similar synthetic processes . The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, it can modulate the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the activation of antioxidant response elements and the induction of cytoprotective genes . This pathway is crucial in cellular defense mechanisms against oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide apart is its combination of the methoxyphenyl and trifluoromethyl-benzimidazole moieties, which confer unique chemical properties and reactivity. This makes it particularly valuable in the development of new materials and pharmaceuticals.

Biological Activity

2-(2-Methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. The methoxyphenyl group is introduced through nucleophilic substitution reactions using 2-methoxyphenyl isocyanate. The final compound exhibits a trifluoromethyl group, which enhances its pharmacological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably, it modulates the activity of nuclear factor erythroid 2-related factor 2 (Nrf2) , promoting the activation of antioxidant response elements and inducing cytoprotective genes. This mechanism suggests potential applications in oxidative stress-related diseases.

Antiparasitic Activity

Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit significant antiparasitic effects. For instance, studies have shown that related compounds display nanomolar activities against protozoan parasites such as Giardia intestinalis and Entamoeba histolytica. In vivo studies indicated that certain derivatives effectively reduced the adult phase of Trichinella spiralis at a dosage of 75 mg/kg .

Anticancer Properties

The anticancer potential of benzimidazole derivatives has been extensively studied. In vitro evaluations revealed that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, one study reported an IC50 value of 16.38 µM against the MDA-MB-231 breast cancer cell line for a closely related compound .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition at minimal inhibitory concentration (MIC) values as low as 4 µg/mL against Staphylococcus aureus and methicillin-resistant strains .

Data Summary

Activity Type Target Organism/Cell Line IC50/MIC Values Reference
AntiparasiticGiardia intestinalisNanomolar
AnticancerMDA-MB-23116.38 µM
AntimicrobialStaphylococcus aureus4 µg/mL

Case Studies

  • Antiparasitic Evaluation : A series of benzimidazole derivatives were synthesized and tested for their efficacy against protozoan parasites. Compounds with trifluoromethyl substitutions showed enhanced activity compared to their non-substituted counterparts, indicating the importance of fluorination in improving biological activity .
  • Cancer Cell Line Studies : In a comparative study, various benzimidazole derivatives were screened against multiple cancer cell lines. The results indicated that compounds with specific substituents exhibited superior growth inhibition, highlighting the structure-activity relationship critical for drug design .

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